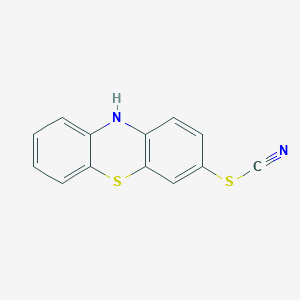
10H-Phenothiazin-3-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazin-3-yl thiocyanate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a thiocyanate group attached to the phenothiazine core, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazin-3-yl thiocyanate typically involves the reaction of 10H-phenothiazine with thiocyanate reagents. One common method is the nucleophilic substitution reaction where 10H-phenothiazine is treated with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and energy consumption while maximizing the production rate .
Análisis De Reacciones Químicas
Types of Reactions: 10H-Phenothiazin-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazin-3-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 10H-phenothiazin-3-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can participate in nucleophilic and electrophilic interactions, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-Phenothiazin-3-yl Methylene: A derivative with different functional groups attached to the phenothiazine core.
10H-Phenothiazin-3-yl Malononitrile: Another derivative used in dye-sensitized solar cells and other applications
Uniqueness: 10H-Phenothiazin-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
31816-98-5 |
|---|---|
Fórmula molecular |
C13H8N2S2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
10H-phenothiazin-3-yl thiocyanate |
InChI |
InChI=1S/C13H8N2S2/c14-8-16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15-11/h1-7,15H |
Clave InChI |
PEVHEVWTZJPNJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
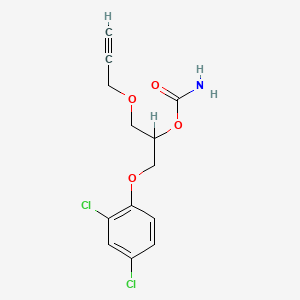
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

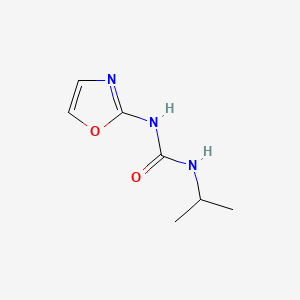
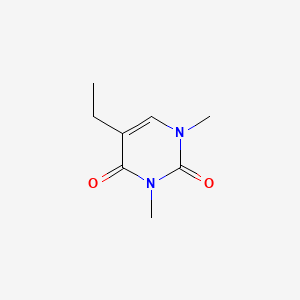

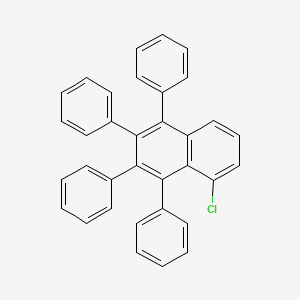
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)

![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
